molecular formula C13H19N5O3S B2811242 5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole CAS No. 2034336-54-2

5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole

Cat. No. B2811242
CAS RN: 2034336-54-2
M. Wt: 325.39
InChI Key: BHEORZPCLUVSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Characterization

Compounds related to 5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole have been synthesized and characterized for various biological activities. For example, synthesis and characterization of novel compounds for anti-inflammatory activity have been explored, with some compounds showing significant in-vitro and in-vivo anti-inflammatory properties (Ahmed, Molvi, & Khan, 2017). Similarly, the synthesis and biological screening of azole-containing piperazine derivatives have demonstrated moderate to significant antibacterial and antifungal activities (Gan, Fang, & Zhou, 2010).

Antimicrobial and Anticancer Activities

The structure and activity relationship of these compounds have been a focus, with studies showing their potential in antimicrobial and anticancer applications. Some derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strains, displaying minimum inhibitory concentration values that indicate promising therapeutic potential (Naidu et al., 2016). Additionally, novel isoxazoline compounds linked via piperazine to benzoisothiazoles have been identified as potent apoptotic agents, offering new avenues for cancer treatment (Byrappa et al., 2017).

Antidiabetic and Antiproliferative Effects

Research has also extended into the antidiabetic domain, where piperazine derivatives have been identified as new antidiabetic compounds, showing promising effects in a rat model of type II diabetes through increased insulin secretion (Le Bihan et al., 1999). Moreover, some compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents (Mallesha et al., 2012).

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives are used in commercially available drugs , but others may have different safety profiles.

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, the study and development of imidazole derivatives for various therapeutic applications is a promising area of future research .

properties

IUPAC Name

5-methyl-4-[[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-11-12(7-15-21-11)8-17-3-5-18(6-4-17)22(19,20)13-9-16(2)10-14-13/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEORZPCLUVSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)methyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.